![molecular formula C22H32N2O3 B5566833 2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)
2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves various strategies, including Michael addition reactions and spirocyclization techniques. For example, Ahmed et al. (2012) describe the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones through the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid, highlighting the structures confirmed by multiple analytical methods (Ahmed et al., 2012). Similarly, Yang et al. (2008) report a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, emphasizing the efficient Michael addition as a key step (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives can be characterized by various spectroscopic techniques. For instance, Parameswarappa & Pigge (2011) achieved the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization, with the reaction facilitated by in situ activation of pyridine substrates (Parameswarappa & Pigge, 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various reactions, such as the double Michael addition reaction described by Islam et al. (2017), leading to the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. This study underscores the role of N,N-dimethylbarbituric acid and diaryldivinylketones in facilitating the reaction (Islam et al., 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystalline structure, can significantly influence their chemical behavior and potential applications. Studies like that of Zhang et al. (2008), which focused on the characterization of pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, contribute valuable data on NMR spectroscopy and structural assignments (Zhang et al., 2008).
Chemical Properties Analysis
Exploring the chemical properties of diazaspiro[5.5]undecane derivatives, including their stability, reactivity under various conditions, and potential as ligands or catalysts, is crucial for their application in synthetic chemistry. For example, the study by Yuan et al. (2017) on the synthesis and biological activity of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, offers insights into the compound's crystal structure and interactions (Yuan et al., 2017).
Aplicaciones Científicas De Investigación
Therapeutic Applications
Several studies have highlighted the therapeutic potentials of derivatives closely related to the specified compound. For instance, compounds with the diazaspiro[5.5]undecane core have been identified as CCR8 antagonists, showing promise in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007). Furthermore, derivatives have shown significant antihypertensive activity in models like the spontaneously hypertensive rat, indicating potential applications in cardiovascular health management (R. Clark et al., 1983).
Chemical Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of diazaspiro[5.5]undecane derivatives, highlighting their versatility in chemical synthesis and potential in drug development. Studies detail the synthesis of oxime derivatives from ketones of heterocyclic spiro compounds with barbituric acid moieties, demonstrating the chemical flexibility and utility of such structures in generating pharmacologically relevant molecules (Mahbubur Rahman et al., 2013). Another study presented a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the structural diversity achievable through Michael addition of lithium enolates to tetrasubstituted olefin acceptors (Hanbiao Yang et al., 2008).
Pharmaceutical Implications
The pharmaceutical relevance of diazaspiro[5.5]undecane derivatives extends beyond their therapeutic applications. Computational, spectral, and bioavailability studies, such as those on Venlafaxine cyclic impurities, offer insights into the structural and spectral properties of these compounds, contributing to a better understanding of their pharmacokinetics and potential toxicity impacts (Anil Kumar Sasidharan Pillai & B. Bhaskar, 2022).
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-9-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-17-16-24-18-22(10-9-21(24)25)11-14-23(15-12-22)13-3-4-19-5-7-20(27-2)8-6-19/h3-8H,9-18H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIJUUHNPOUHHA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)CC=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)C/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-EN-1-YL]-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
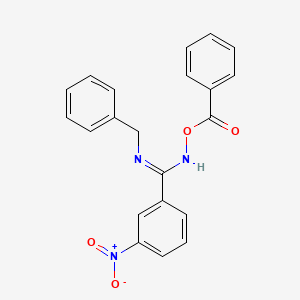
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)
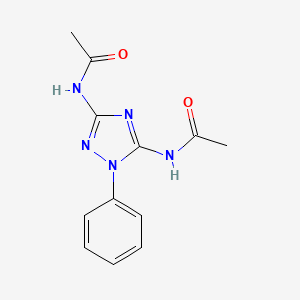
![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)
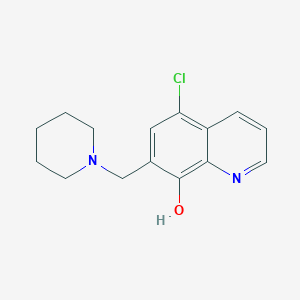
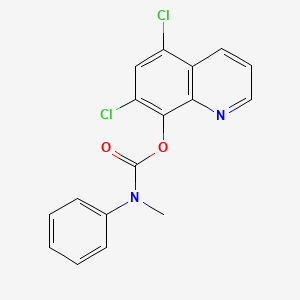
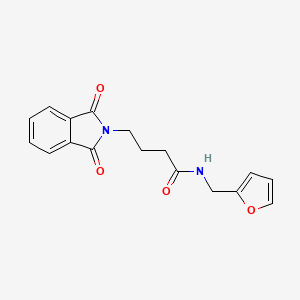
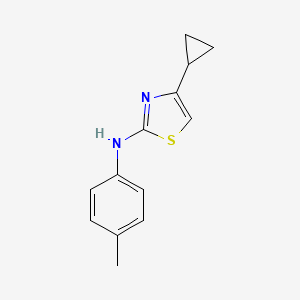
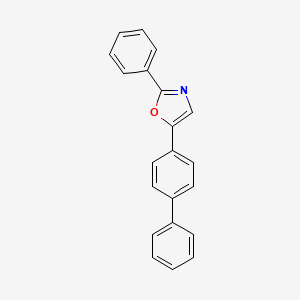
![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)